![molecular formula C19H14ClN3OS B2912511 2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 784170-65-6](/img/structure/B2912511.png)
2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Description
This compound is an imidazothiazole derivative . It is also known as CITCO and is used to stimulate human constitutive androstane receptor (CAR) nuclear translocation .
Synthesis Analysis
The synthesis of this compound involves the design and in silico ADMET prediction of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl group . Further analysis of the molecular structure can be done using techniques like NMR and MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that compounds with similar structures undergo oxidative metabolism in human liver microsomes to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .
Biochemical Pathways
Compounds with similar structures are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Compounds with similar structures undergo oxidative metabolism in nadph- and glutathione-supplemented human liver microsomes .
Result of Action
Selected hits of compounds with similar structures showed no activity towards a panel of non-tuberculous mycobacteria (ntm), thus suggesting a selective inhibition of mycobacterium tuberculosis by the tested imidazo[2,1-b]thiazole derivatives over the selected panel of ntm .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-15-5-1-13(2-6-15)11-18(24)21-16-7-3-14(4-8-16)17-12-23-9-10-25-19(23)22-17/h1-10,12H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOUUFMFSNUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide |
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